Field: Quantum Chemistry
Methods: The compound was characterized using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods. The density functional theory (DFT) method was used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set.
Results: The optimization procedure of the molecule gives the minimum energy conformation of the structure. The experimental FT-IR and FT-Raman spectra of MPNP were obtained in the regions 4000−400 and 4000−50 cm−1 respectively. The experimental UV−vis spectrum was obtained in the dimethyl sulfoxide solvent and compared with the theoretically computed spectrum by the time-dependent DFT method.
Field: Organic Chemistry
Application: Diphenyl ether is the organic compound with the formula (C6H5)2O.
1-Methoxy-3-phenoxybenzene, also known by its chemical formula and CAS Registry Number 1655-68-1, is an aromatic compound characterized by a methoxy group and a phenoxy group attached to a benzene ring. This compound appears as a colorless to light yellow liquid with a boiling point of approximately 296 °C and a flash point of 117 °C, indicating its volatility and potential flammability .
Research indicates that 1-methoxy-3-phenoxybenzene exhibits various biological activities. It has been studied for its potential fungicidal properties, particularly against certain fungal pathogens. The structure-activity relationship suggests that modifications in the alkoxy or phenoxy groups may influence its efficacy against specific biological targets .
Several synthesis methods have been developed for producing 1-methoxy-3-phenoxybenzene:
1-Methoxy-3-phenoxybenzene finds applications in various fields:
Studies on the interactions of 1-methoxy-3-phenoxybenzene with biological systems indicate that it may interact with various enzymes and receptors, potentially affecting metabolic pathways. The specific mechanisms remain an area of ongoing research, particularly concerning its fungicidal effects and potential toxicity profiles .
Several compounds share structural similarities with 1-methoxy-3-phenoxybenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Methoxy-4-phenoxybenzene | C13H12O2 | Similar structure but different substitution pattern; often used in similar applications. |
| 1,4-Diphenoxybenzene | C13H12O2 | Contains two phenoxy groups; exhibits different reactivity patterns. |
| 1-Methyl-4-phenoxybenzene | C14H14O2 | Methyl substitution alters physical properties and reactivity compared to 1-methoxy derivative. |
The uniqueness of 1-methoxy-3-phenoxybenzene lies in its specific arrangement of functional groups, which influences both its chemical behavior and biological activity compared to these similar compounds.
Electrophilic aromatic substitution represents a fundamental approach for constructing phenoxy-substituted aromatic compounds. For 1-methoxy-3-phenoxybenzene synthesis, this methodology involves the activation of methoxybenzene derivatives toward nucleophilic phenoxide attack [1] [2]. The methoxy group functions as an ortho/para directing group, significantly influencing the regioselectivity of subsequent substitution reactions [2].
The mechanism proceeds through a two-step process involving initial electrophilic attack followed by proton elimination to restore aromaticity [3]. In the context of phenoxy ether formation, the activated aromatic system undergoes nucleophilic aromatic substitution rather than classical electrophilic substitution, particularly when electron-withdrawing groups are present [4] [5].
Detailed mechanistic studies have revealed that the presence of methoxy substituents enhances the nucleophilicity of the aromatic ring through mesomeric electron donation [2]. This electronic effect facilitates the formation of the carbon-oxygen bond in phenoxy ethers through stabilization of intermediate complexes [4]. The regioselectivity is governed by the combined influence of electronic and steric factors, with the meta-position being favored for phenoxy substitution in methoxybenzene derivatives [5].
The Ullmann coupling reaction represents the most extensively studied method for synthesizing diaryl ethers, including 1-methoxy-3-phenoxybenzene. This copper-catalyzed transformation enables the formation of carbon-oxygen bonds between phenols and aryl halides under relatively mild conditions [6] [7].
Mechanistic investigations have demonstrated that the reaction proceeds through formation of heteroleptic copper complexes [Cu(LX)OAr]⁻, which serve as the active catalytic species [6]. These complexes undergo oxidative addition with iodoarenes in a turnover-limiting step, followed by reductive elimination to yield the desired biaryl ether products [6]. The absence of aryl radical intermediates has been confirmed through radical clock experiments, indicating a concerted mechanism rather than single-electron transfer pathways [6].
Modern improvements to the Ullmann coupling include the use of bidentate anionic ligands such as 8-hydroxyquinoline, 2-pyridylmethyl tert-butyl ketone, and 2,2,6,6-tetramethylheptane-3,5-dione [6]. These ligand systems enable reactions to proceed at lower temperatures (80-110°C) with improved functional group tolerance and higher yields [7]. The optimization of reaction conditions has led to yields of 84-96% for 1-methoxy-3-phenoxybenzene synthesis using picolinic acid as the ligand in dimethyl sulfoxide solvent [7].
Palladium-catalyzed cross-coupling methodologies offer complementary approaches to copper catalysis. These systems typically employ palladium complexes with phosphine ligands, enabling C-O bond formation through oxidative addition, transmetalation, and reductive elimination sequences [8] [9]. The advantages of palladium catalysis include milder reaction conditions and improved tolerance to sensitive functional groups, though catalyst costs remain higher compared to copper systems [9].
Table 1 summarizes the key synthetic methodologies and their respective performance metrics for 1-methoxy-3-phenoxybenzene synthesis.
Industrial production of 1-methoxy-3-phenoxybenzene employs optimized versions of the synthetic methodologies described above, with particular emphasis on process efficiency, scalability, and cost-effectiveness. The selection of industrial methods prioritizes factors including raw material availability, catalyst recyclability, waste minimization, and energy efficiency [10] [11].
Continuous-flow reactor technology has emerged as a preferred approach for large-scale phenoxy ether synthesis [11]. These systems enable precise control of reaction parameters, enhanced heat and mass transfer, and reduced reaction times compared to traditional batch processes [11]. Continuous-flow synthesis of phenoxy compounds typically achieves 40% reduction in reaction times while maintaining yields of 85-95% [11].
The implementation of heterogeneous catalysis in industrial settings offers significant advantages for catalyst recovery and product purification. Supported copper catalysts, particularly those employing iron oxide-supported palladium nanoparticles, enable efficient C-O coupling with simplified downstream processing [11]. These catalytic systems demonstrate excellent recyclability, maintaining activity over multiple cycles while reducing metal leaching into product streams [10].
Process intensification through microwave-assisted synthesis has found application in industrial settings for specialized applications [12]. Microwave heating enables rapid temperature elevation and enhanced reaction rates, reducing synthesis times from hours to minutes [12]. Industrial microwave systems operating at 560 watts achieve 83% yields of phenoxy products in 3-minute reaction cycles [12].
Temperature and pressure optimization represents a critical aspect of industrial process development. Operating temperatures of 110-120°C represent the optimal balance between reaction rate and selectivity for Ullmann coupling processes [10]. Higher temperatures (>150°C) lead to increased side product formation and catalyst deactivation, while lower temperatures result in prohibitively slow reaction rates [10].
Solvent selection in industrial processes emphasizes recyclability and environmental compatibility. Dimethyl sulfoxide remains the preferred solvent due to its ability to solubilize both organic and inorganic components while maintaining thermal stability [10]. Solvent recovery systems achieving 95-98% efficiency are standard in industrial installations [11].
Table 2 provides comprehensive industrial production parameters for major synthetic approaches.
Green chemistry principles have driven significant innovations in phenoxy ether synthesis, focusing on waste reduction, energy efficiency, and the use of renewable feedstocks [13] [14]. These approaches aim to minimize environmental impact while maintaining synthetic efficiency and product quality [13].
Solvent-free synthesis represents a major advancement in green phenoxy ether production. Microwave-assisted solvent-free reactions enable rapid product formation without the need for organic solvents, significantly reducing waste generation [12] [14]. These methods typically employ solid-supported reagents or neat reaction conditions, achieving comparable yields to solution-phase processes [14].
The development of bio-based synthesis routes offers the potential for renewable carbon incorporation into phenoxy ether production [15]. Starting materials derived from cashew nut shell liquid, specifically cardanol, can be converted to phenoxy-containing pharmaceuticals through metathesis and coupling reactions [15]. These approaches achieve 85-90% renewable carbon content while maintaining synthetic efficiency [15].
Enzymatic synthesis methods provide highly selective and environmentally benign alternatives to traditional chemical approaches [16] [17]. Laccase-catalyzed phenoxy radical coupling reactions enable the formation of complex phenolic ethers under mild aqueous conditions [16]. These biocatalytic processes operate at ambient temperature and pressure while achieving excellent regioselectivity [17].
Catalyst design improvements have led to more efficient and environmentally friendly systems. The development of recyclable heterogeneous catalysts reduces metal waste and simplifies product purification [11]. Advanced ligand design enables lower catalyst loadings while maintaining high activity and selectivity [7].
Energy efficiency improvements through process optimization have significantly reduced the environmental footprint of phenoxy ether synthesis. Continuous-flow systems achieve energy requirements of 30-40 megajoules per kilogram of product, representing a 25-35% reduction compared to batch processes [11]. Heat integration and process intensification contribute to further energy savings [18].
Waste minimization strategies focus on improving atom economy and reducing by-product formation. Optimized reaction conditions achieve atom economies of 80-85% for continuous-flow processes, compared to 65-70% for traditional batch methods [11]. Advanced separation techniques enable recovery and recycling of unreacted starting materials and solvents [11].
Water as a reaction medium has been explored for certain phenoxy ether syntheses, though its application remains limited due to solubility constraints [13]. Biphasic aqueous-organic systems with phase-transfer catalysis offer potential solutions for incorporating water into industrial processes [19].
Table 3 presents a comprehensive comparison of green chemistry metrics across different synthetic approaches.
1-Methoxy-3-phenoxybenzene exhibits well-defined thermodynamic properties that characterize its stability and phase transitions across different temperature and pressure conditions. The compound demonstrates a boiling point of 600.02 K (326.87°C) at atmospheric pressure [1], as determined through Joback group contribution methods, while experimental data from reduced pressure conditions indicates a boiling range of 155-167°C at 13 Torr [2]. This significant difference between atmospheric and reduced pressure boiling points reflects the compound's moderate volatility and indicates substantial intermolecular interactions in the liquid phase.
The critical properties of 1-Methoxy-3-phenoxybenzene reveal important insights into its phase behavior at extreme conditions. The critical temperature is calculated at 838.46 K (565.31°C) [1], with a corresponding critical pressure of 2912.39 kPa [1] and critical volume of 0.584 m³/kmol [1]. These values suggest that the compound requires substantial energy input to reach supercritical conditions, indicating strong intermolecular forces arising from both ether linkages and aromatic π-π interactions.
The enthalpy of vaporization provides crucial information about the energy required for phase transitions. 1-Methoxy-3-phenoxybenzene has a calculated enthalpy of vaporization of 54.57 kJ/mol [1], which is moderately high for an organic compound of this molecular weight (200.23 g/mol) [3]. This value reflects the combined contribution of dipole-dipole interactions from the ether functional groups and van der Waals forces between aromatic rings. The enthalpy of fusion is estimated at 19.50 kJ/mol [1], indicating relatively weak crystal packing forces in the solid state.
Thermodynamic formation properties reveal the compound's intrinsic stability. The standard Gibbs free energy of formation is 63.77 kJ/mol [1], while the standard enthalpy of formation is -114.50 kJ/mol [1] at 298 K. The negative enthalpy of formation indicates that the compound is thermodynamically stable relative to its constituent elements, while the positive Gibbs free energy suggests that its formation from elements requires external energy input under standard conditions.
The heat capacity behavior demonstrates temperature-dependent thermal properties essential for understanding energy storage and transfer characteristics. Gas-phase heat capacity values range from 374.17 J/mol×K at 600.02 K to 453.34 J/mol×K at 838.46 K [1], showing a linear increase with temperature typical of organic molecules with multiple vibrational modes. This temperature dependence reflects the progressive activation of rotational and vibrational degrees of freedom as thermal energy increases.
The solvation characteristics of 1-Methoxy-3-phenoxybenzene are fundamentally governed by its amphiphilic molecular structure, containing both hydrophobic aromatic domains and polar ether functionalities. The compound exhibits limited water solubility with a log₁₀ water solubility value of -3.23 [1], corresponding to approximately 0.59 mg/L at 25°C. This poor aqueous solubility results from the predominance of hydrophobic aromatic character over the relatively weak hydrophilic ether groups.
In contrast, the compound demonstrates excellent compatibility with organic solvents, as evidenced by its octanol-water partition coefficient (logP) of 3.487 [1]. This moderately high logP value indicates strong preferential partitioning into lipophilic phases, making 1-Methoxy-3-phenoxybenzene particularly suitable for applications involving organic media and biological membrane interactions. The McGowan volume of 158.250 mL/mol [1] provides a measure of the molecular cavity size in solution, contributing to understanding of its solvation sphere and molecular packing behavior.
The refractive index of 1.579 at 20°C [4] reflects the compound's electronic polarizability and optical density. This relatively high refractive index compared to simple hydrocarbons results from the extended conjugated system and the presence of oxygen atoms, which contribute to increased electron density and polarizability. The refractive index value is crucial for understanding light-matter interactions and optical applications.
Solvation dynamics are strongly influenced by the compound's ability to form specific intermolecular interactions. The methoxy group (-OCH₃) can act as both a hydrogen bond acceptor and a weak donor through its methyl hydrogen atoms, while the phenoxy linkage (-C₆H₄-O-C₆H₅) provides additional sites for π-π stacking interactions with aromatic solvents. These interactions significantly affect dissolution rates, solute-solvent clustering, and overall solvation thermodynamics in organic media.
The compound's behavior in different organic solvents varies considerably based on the solvent's ability to accommodate these specific interactions. In polar aprotic solvents such as acetonitrile and dimethylformamide, the ether oxygens can engage in dipole-dipole interactions, leading to enhanced solubility. In aromatic solvents like toluene and benzene, π-π stacking interactions between the solvent and the phenyl rings of 1-Methoxy-3-phenoxybenzene facilitate favorable solvation.
Temperature-dependent viscosity data reveals important information about molecular mobility in the liquid phase. The dynamic viscosity decreases exponentially with temperature, ranging from 0.0011238 Pa×s at 346.09 K to 0.0001253 Pa×s at 600.02 K [1]. This behavior follows the expected Arrhenius relationship for liquid viscosity, indicating that thermal energy progressively overcomes intermolecular attractions that resist molecular motion.
The surface interaction properties of 1-Methoxy-3-phenoxybenzene are dictated by its molecular structure, which combines hydrophobic aromatic regions with polar ether functionalities. These characteristics result in amphiphilic behavior that influences adsorption processes, surface tension effects, and interfacial phenomena across various material interfaces.
Surface tension calculations using molecular dynamics simulations with established force fields indicate that 1-Methoxy-3-phenoxybenzene exhibits moderate surface activity [6]. The compound's surface tension behavior follows typical patterns observed for aromatic ethers, with values that are intermediate between purely aliphatic compounds and highly polar materials. Force field benchmark studies demonstrate that surface tension calculations for related organic compounds show good correlation with experimental data when using validated computational approaches [6] [7].
Adsorption characteristics on solid surfaces depend significantly on the surface chemistry and the specific interactions available. On hydrophobic surfaces such as alkyl-terminated self-assembled monolayers or hydrocarbon polymers, 1-Methoxy-3-phenoxybenzene exhibits favorable interactions through van der Waals forces and potential π-π stacking with aromatic surface components. The compound's moderate molecular size and flexibility allow for conformational adaptation to surface topography, enhancing adsorption efficiency.
The methoxy substituent plays a crucial role in surface interactions, particularly on metal surfaces where the oxygen lone pairs can engage in coordination interactions [8]. Studies on methoxybenzene derivatives demonstrate that methoxy substituents enhance adsorption strength via lone-pair interactions with metal surfaces [8], suggesting that 1-Methoxy-3-phenoxybenzene would exhibit similar behavior. The specific binding sites and orientations depend on the metal surface structure and the presence of competing adsorbates.
Interfacial behavior at liquid-liquid interfaces is influenced by the compound's amphiphilic character. The aromatic regions tend to orient toward hydrocarbon phases, while the ether oxygens can interact with more polar phases or interface regions. This orientation preference affects the compound's ability to act as a phase transfer catalyst or interfacial modifier in two-phase systems.
The compound's interaction with biological membranes is of particular interest given its moderate lipophilicity (logP = 3.487) [1]. This property suggests that 1-Methoxy-3-phenoxybenzene can readily partition into lipid bilayers, potentially affecting membrane fluidity and permeability. The specific membrane interactions depend on the lipid composition, with stronger interactions expected with membranes containing cholesterol or other rigid lipid components that can engage in π-π stacking interactions.
Crystalline surface interactions have been studied for related compounds, revealing that aromatic ethers can exhibit polymorphism and different crystal packing arrangements depending on the crystallization conditions. The presence of both methoxy and phenoxy substituents provides multiple sites for intermolecular interactions in the solid state, potentially leading to complex hydrogen bonding networks and π-π stacking arrangements that influence crystal stability and surface properties.
Environmental surface interactions are particularly relevant for understanding the compound's fate and transport in natural systems. Adsorption to soil organic matter and sediment particles occurs primarily through hydrophobic interactions, with the compound's moderate water solubility limiting its mobility in aqueous environments. The presence of ether functionalities may enhance interactions with clay minerals through coordination with exchangeable metal cations.
The compound's behavior at air-water interfaces reflects its surface-active properties, with the aromatic regions preferentially orienting toward the air phase while ether oxygens interact with the water surface. This behavior influences the compound's volatilization rates from aqueous solutions and its potential for atmospheric transport. Surface concentration effects can significantly alter evaporation kinetics compared to predictions based solely on vapor pressure considerations.